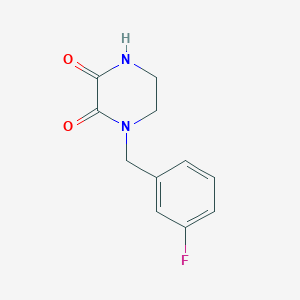![molecular formula C20H19NO5S2 B2381241 (5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 550299-50-8](/img/structure/B2381241.png)
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One application of thiazolidinedione derivatives, closely related to the queried compound, is in the field of corrosion inhibition. Studies have shown that these derivatives are effective inhibitors for mild steel corrosion in hydrochloric acid solutions. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy have been utilized to assess their efficiency. The studies indicate that the efficiency of these inhibitors increases with concentration and their adsorption on mild steel surfaces in acid solutions follows the Langmuir adsorption isotherm. Scanning electron microscopy and quantum chemical calculations support these findings (Yadav et al., 2015).
Hetero-Diels–Alder Reaction
Thiazolidinedione derivatives have been utilized in Hetero-Diels–Alder reactions. For instance, reactions with specific thiazolidin-2-ones resulted in the formation of distinct compounds like dimethyl dihydropyrimidinothiazole diylidenedicarbamates. These reactions have significant yields, highlighting the synthetic utility of thiazolidinedione derivatives in organic chemistry (Velikorodov et al., 2017).
Anti-Inflammatory and Antimicrobial Studies
Thiazolidinedione derivatives have been synthesized and examined for their anti-inflammatory and antimicrobial properties. Compounds synthesized through one-pot synthesis methods have demonstrated moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
Antitumor Activity
Research has also explored the antitumor potential of thiazolidinedione derivatives. For example, the reaction of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with aldehydes resulted in new 5-ylidene derivatives, which exhibited moderate activity against most malignant tumor cells. Specific renal cancer cell lines showed increased sensitivity to these compounds (Horishny et al., 2020).
Synthesis and Central Nervous System Penetrability
Thiazolidinedione derivatives, similar to the queried compound, have been synthesized and assessed for their central nervous system penetrability. Some studies have focused on compounds like 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which demonstrated effective blood-brain barrier penetration, indicating potential applications in neurological research (Rosen et al., 1990).
Propriétés
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-7-5-13(6-8-14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVEIUWVXNWBC-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)
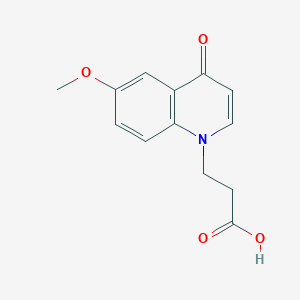
![4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B2381162.png)
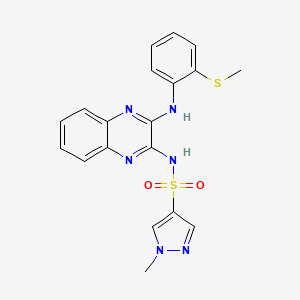
![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)



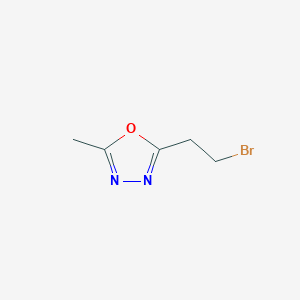
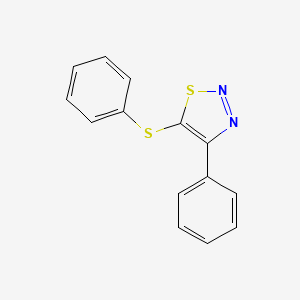
![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

